o-(beta-Diethylamino)ethoxybenzamide hydrochloride

Description

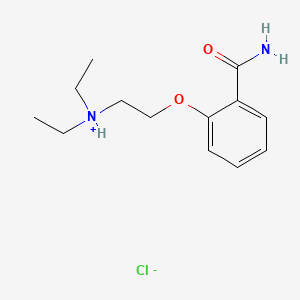

Chemical Structure and Properties o-(β-Diethylamino)ethoxybenzamide hydrochloride is a benzamide derivative with a molecular formula of C₁₃H₂₀N₂O₂·HCl and a monoisotopic mass of 236.15248 Da (excluding the hydrochloride counterion) . Its structure features a benzamide core substituted with an ethoxy chain terminating in a diethylamino group at the ortho position, which is protonated as a hydrochloride salt (Figure 1).

Properties

CAS No. |

63886-91-9 |

|---|---|

Molecular Formula |

C13H21ClN2O2 |

Molecular Weight |

272.77 g/mol |

IUPAC Name |

2-(2-carbamoylphenoxy)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-12-8-6-5-7-11(12)13(14)16;/h5-8H,3-4,9-10H2,1-2H3,(H2,14,16);1H |

InChI Key |

ACVARMNPHWNVNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC1=CC=CC=C1C(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(beta-Diethylamino)ethoxybenzamide hydrochloride typically involves the reaction of 2-ethoxybenzoyl chloride with diethylaminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

o-(beta-Diethylamino)ethoxybenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The major products are alcohols and amines.

Substitution: The products depend on the nucleophile used; common products include substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. It acts as a ligand in binding assays to investigate the activity of specific enzymes and receptors .

Medicine

Medically, o-(beta-Diethylamino)ethoxybenzamide hydrochloride is explored for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for pain management and treatment of inflammatory conditions .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of o-(beta-Diethylamino)ethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Ethoxybenzamide (Ethenzamide)

Structural Differences

- Ethoxybenzamide (C₉H₁₁NO₂) lacks the diethylaminoethoxy side chain, featuring only an ethoxy group at the ortho position of the benzamide core.

- The absence of the diethylamino group reduces its basicity and may limit membrane permeability compared to o-(β-diethylamino)ethoxybenzamide hydrochloride.

Functional and Clinical Differences

- Therapeutic Use: Ethoxybenzamide is widely used in over-the-counter (OTC) cold and flu medications (e.g., in combination with acetaminophen and chlorpheniramine) for its analgesic and antipyretic properties .

- Dosage : In adulterated herbal pills, ethoxybenzamide was detected at 71.4 mg per pill , highlighting its potency in mixed formulations .

- Research Validation : Ethoxybenzamide has extensive clinical use but is less studied in peer-reviewed literature compared to NSAIDs like indomethacin .

Chlorzoxazone

Structural Contrast

- Chlorzoxazone (C₇H₄ClNO₂) is a benzoxazolone derivative, structurally distinct from benzamides.

Functional Overlap

- Therapeutic Use : Acts as a muscle relaxant by inhibiting spinal polysynaptic reflexes. In adulterated herbal products, it was quantified at 35.7 mg per pill .

- Comparison: Unlike o-(β-diethylamino)ethoxybenzamide hydrochloride, chlorzoxazone lacks analgesic properties and targets different pathways.

Diphenhydramine Hydrochloride

Structural and Functional Notes

- Diphenhydramine (C₁₇H₂₁NO·HCl) is an ethanolamine derivative with antihistamine and sedative effects .

- While both compounds are hydrochloride salts, diphenhydramine’s ethanolamine backbone contrasts with the benzamide core of the target compound.

Quantitative and Pharmacokinetic Data

Table 1: Key Parameters of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.